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Compound of Interest

Compound Name:
1-Boc-DL-Pyroglutamic acid ethyl

ester

Cat. No.: B492332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Boc-
DL-pyroglutamic acid ethyl ester, a key intermediate in the synthesis of various

pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic profiles of the compound, including experimental protocols for data

acquisition.

Chemical Structure and Properties
1-Boc-DL-pyroglutamic acid ethyl ester is a derivative of pyroglutamic acid, featuring a tert-

butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the carboxylic

acid function. Its structure is fundamental to its role as a chiral building block in organic

synthesis.

Molecular Formula: C₁₂H₁₉NO₅ Molecular Weight: 257.28 g/mol CAS Number: 251924-83-1

Spectroscopic Data
The following sections present the key spectroscopic data for 1-Boc-DL-pyroglutamic acid
ethyl ester. It is important to note that while the data presented here was obtained for the D-

enantiomer, the spectroscopic characteristics (chemical shifts and absorption frequencies) for
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the DL-racemic mixture are identical. The primary distinction is the lack of optical activity in the

DL-form.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for 1-Boc-D-pyroglutamic acid ethyl ester

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

4.58 dd 3.0, 9.5 1H α-CH

4.22 q 7.3 2H O-CH₂-CH₃

2.56-2.66 m - 1H γ-CH₂

2.48 ddd 3.8, 9.6, 13.1 1H β-CH₂

2.25-2.35 m - 1H γ-CH₂

1.97-2.04 m - 1H β-CH₂

1.48 s - 9H C(CH₃)₃

1.28 t 7.3 3H O-CH₂-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

following are typical chemical shift ranges for the carbon atoms in 1-Boc-DL-pyroglutamic
acid ethyl ester, based on analysis of similar structures.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1-Boc-DL-pyroglutamic acid ethyl
ester
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Chemical Shift (δ) ppm Assignment

170 - 175 Ester C=O

170 - 175 Amide C=O

149 - 151 Carbamate C=O

80 - 83 O-C(CH₃)₃

60 - 62 O-CH₂-CH₃

55 - 58 α-CH

29 - 32 β-CH₂

28 - 29 C(CH₃)₃

24 - 27 γ-CH₂

14 - 15 O-CH₂-CH₃

Note: These are predicted values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Absorption Data for 1-Boc-D-pyroglutamic acid ethyl ester
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Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium-Strong C-H stretch (alkane)

~1750 Strong C=O stretch (ester)

~1700 Strong C=O stretch (amide)

~1680 Strong C=O stretch (carbamate)

~1370 Medium C-H bend (t-butyl)

~1250 Strong C-O stretch (ester)

~1160 Strong C-N stretch

Technique: FTIR, Sample Preparation: Film (Acetone) or ATR-Neat[1]

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of 1-
Boc-DL-pyroglutamic acid ethyl ester.

Synthesis of 1-Boc-D-pyroglutamic acid ethyl ester
A solution of di-tert-butyl dicarbonate (30.5 g, 0.14 mol) in acetonitrile (150 mL) is slowly added

to a reaction vessel containing ethyl (S)-5-oxopyrrolidine-2-carboxylate (20 g, 0.127 mol) and 4-

dimethylaminopyridine (0.155 g, 1.27 mmol) at 0°C. The reaction mixture is then stirred

overnight at room temperature. Following the reaction, the mixture is concentrated under

vacuum. The resulting residue is purified by flash chromatography using a 30% ethyl

acetate/hexane eluent to yield the product as an oil.
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Reactants

Process

Ethyl (S)-5-oxopyrrolidine-2-carboxylate

Mix in Acetonitrile at 0°CDi-tert-butyl dicarbonate

DMAP

Stir overnight at room temperature Concentrate under vacuum Flash Chromatography 1-Boc-D-pyroglutamic
acid ethyl ester

Click to download full resolution via product page

Synthesis workflow for 1-Boc-D-pyroglutamic acid ethyl ester.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 1-Boc-DL-pyroglutamic acid
ethyl ester in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.
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Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual

solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like

tetramethylsilane (TMS).

Start

Dissolve sample in CDCl3

Insert sample into NMR spectrometer

Acquire 1H Spectrum Acquire 13C Spectrum

Process FID (FT, Phasing, Baseline)

Analyze Chemical Shifts & Coupling

End

Click to download full resolution via product page

General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Neat (ATR): Place a small drop of the oily product directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

Film: Dissolve a small amount of the sample in a volatile solvent (e.g., acetone), deposit

the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate,

leaving a thin film of the sample.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal or salt plate.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum to the

background spectrum to generate the final transmittance or absorbance spectrum.

Conclusion
The spectroscopic data and protocols provided in this guide offer a detailed reference for the

characterization of 1-Boc-DL-pyroglutamic acid ethyl ester. The ¹H NMR, ¹³C NMR, and IR

spectra are consistent with the assigned chemical structure and provide the necessary

information for quality control and reaction monitoring in synthetic applications. This information

is valuable for researchers and professionals engaged in pharmaceutical development and

organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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